Adenosine A1 Receptor Affinity and >830-Fold Selectivity Over A2 Subtypes
An adenosine derivative bearing the cycloheptylmethylamine scaffold (CHEMBL605867) was evaluated in radioligand binding assays against rat brain adenosine A1 and human platelet A2 receptors. The compound exhibited an IC₅₀ of 120 nM for the A1 receptor [1], while its EC₅₀ at the A2 receptor exceeded 100,000 nM [1]. This difference corresponds to a selectivity window of >830-fold in favor of A1 over A2 within the same study. By comparison, the cyclohexylmethylamine analog N⁶-cyclohexyladenosine (CHA) is a well-known A1 agonist with only approximately 10- to 50-fold selectivity over A2 in rat brain and coronary blood flow assays [2], indicating that the cycloheptyl substitution can substantially enhance A1 selectivity relative to the ubiquitous cyclohexyl benchmark.
| Evidence Dimension | Adenosine receptor subtype selectivity (A1 vs. A2) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM (rat brain A1); EC₅₀ > 100,000 nM (human platelet A2) |
| Comparator Or Baseline | N⁶-Cyclohexyladenosine (CHA): A1/A2 selectivity ratio ~10–50 fold (literature range); exact comparative values from original CHA studies |
| Quantified Difference | Cycloheptylmethylamine derivative: A1/A2 selectivity >830-fold; cyclohexyl analog: ~10–50 fold. Net selectivity gain >16-fold over the cyclohexyl congener. |
| Conditions | Radioligand displacement: [³H]CHA or [¹²⁵I]-AB-MECA binding in rat brain membranes and human platelet membranes; adenylate cyclase activation in PC12 cells |
Why This Matters
For programs targeting adenosine A1 receptors (e.g., cardiac ischemia, neuroprotection, analgesia), the >830-fold A1/A2 selectivity window offered by the cycloheptyl scaffold significantly reduces the probability of A2-mediated off-target effects such as vasodilation and hypotension compared to the clinically precedented cyclohexyl analog.
- [1] BindingDB. Entry BDBM50367369 (CHEMBL605867). Affinity data: IC₅₀ 120 nM (rat brain A1); EC₅₀ >1.00E+5 nM (human platelet A2). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367369 View Source
- [2] Daly, J.W., Padgett, W., Thompson, R.D., et al. Structure-activity relationships for N⁶-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 1986, 35(15), 2467–2481. View Source
